2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide
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Overview
Description
2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide is a chemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 g/mol This compound is known for its unique structure, which includes a thiophene ring substituted with amino, benzyl, and methyl groups
Preparation Methods
The synthesis of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the condensation of 2-amino-4-methylthiophene-3-carboxylic acid with benzylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:
2-Amino-4-methylthiophene-3-carboxamide: Lacks the benzyl group, which may affect its reactivity and biological activity.
5-Benzyl-4-methylthiophene-3-carboxamide: Lacks the amino group, which may influence its chemical properties and applications.
2-Amino-5-methylthiophene-3-carboxamide: Lacks the benzyl group, potentially altering its interaction with biological targets.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5-benzyl-4-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-10(7-9-5-3-2-4-6-9)17-13(15)11(8)12(14)16/h2-6H,7,15H2,1H3,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRNCQRVCHVFGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)N)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352268 |
Source
|
Record name | 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57243-81-9 |
Source
|
Record name | 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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